molecular formula C25H26O7 B12098109 Sanggenol F

Sanggenol F

Cat. No.: B12098109
M. Wt: 438.5 g/mol
InChI Key: KDTSLDXCGUETMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanggenol F is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). Structurally, this compound shares a flavonoid backbone with other Sanggenol and Sanggenon derivatives, differing in prenyl group positioning and stereochemistry, which may influence its pharmacological profile.

Properties

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3

InChI Key

KDTSLDXCGUETMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Sanggenol F undergoes several important reactions:

Scientific Research Applications

Mechanism of Action

Sanggenol F exerts its effects through:

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences among Sanggenol F and related compounds:

Compound Molecular Formula Source Key Biological Activities Mechanism of Action References
This compound C₂₅H₂₆O₆ Morus alba Limited data; inferred antiproliferative/anti-inflammatory potential based on structural analogs. Hypothesized to modulate apoptosis or kinase pathways (requires validation).
Sanggenol L C₂₅H₂₆O₆ Morus alba - Induces apoptosis in prostate cancer (DU145, RC-58T) and melanoma cells.
- Cell cycle arrest (G2/M phase).
- Activates p53.
- Inhibits PI3K/Akt/mTOR signaling.
- Caspase-dependent/independent apoptosis.
Sanggenol A C₂₅H₂₆O₆ Morus alba - Inhibits Porphyromonas gingivalis gingipain activity.
- Neuroprotective effects.
- Blocks Rgp/Kgp proteases.
- Reduces bacterial virulence in periodontal disease.
Sanggenon C C₄₀H₃₈O₁₀ Morus alba Anti-inflammatory via NF-κB inhibition. Suppresses NF-κB activation, reducing pro-inflammatory cytokines.

Mechanistic Insights

Sanggenol L vs. This compound
  • Sanggenol L: Demonstrated potent anticancer activity in prostate cancer models. At 10–30 µM, it induces caspase-3/8/9 cleavage, PARP activation, and p53-mediated cell cycle arrest. It also suppresses PI3K/Akt/mTOR signaling, a pathway critical for cancer cell survival .
  • This compound: While its synthesis is well-documented , bioactivity data are sparse.
Sanggenol A vs. This compound
  • Sanggenol A: Specializes in antimicrobial and neuroprotective roles. It inhibits P. gingivalis proteases (Rgp > Kgp) at 10–30 µM, making it a candidate for periodontal therapy . It also protects neurons from glutamate toxicity .
  • This compound: No direct evidence of antimicrobial activity, but its flavonoid core may confer antioxidant properties common to the Sanggenol family.
Sanggenon C vs. This compound
  • Sanggenon C: A dimeric flavonoid with anti-inflammatory effects via NF-κB inhibition, reducing COX-2 and TNF-α expression .
  • This compound: Lacks reported anti-inflammatory data, though its monomeric structure may limit potency compared to dimeric Sanggenons.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible isolation of Sanggenol F from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (HPLC, TLC) for purification. Validate purity using NMR and mass spectrometry, as detailed in protocols for structurally similar flavonoids like Sanggenol L . Experimental sections in publications should explicitly describe solvents, column parameters, and spectral data to enable replication .
  • Data Consideration : Include tables comparing yield percentages across extraction solvents and retention times from chromatographic profiles.

Q. Which in vitro assays are most robust for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., melanoma, prostate cancer) with IC50 calculations .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic populations .
  • Cell Cycle Arrest : Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) and flow cytometry for cell cycle phase distribution .
    • Experimental Design : Include positive controls (e.g., cisplatin for apoptosis) and triplicate measurements to ensure statistical validity .

Q. How can researchers validate the structural identity and purity of synthesized or isolated this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1H/13C spectra with published data for Sanggenol analogs (e.g., Sanggenol L ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for expected m/z).
  • HPLC : Use a standardized column (C18) and mobile phase to assess purity (>95%) .
    • Reproducibility : Document instrument parameters (e.g., NMR frequency, LC gradient) in supplementary materials .

Advanced Research Questions

Q. How can contradictions in this compound’s reported effects on caspase-dependent vs. caspase-independent apoptosis pathways be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Use caspase inhibitors (e.g., Z-VAD-FMK) in apoptosis assays to differentiate pathways. Pair with Western blotting for caspase-3/7 cleavage and AIF (caspase-independent marker) .
  • Data Integration : Perform meta-analysis of existing studies, highlighting variables like cell type, dosage, and exposure duration. Use tools like PRISMA guidelines to systematize literature review .
    • Example Table :
StudyCell LineCaspase Inhibition ResultAIF ActivationProposed Pathway
AMelanomaPartial apoptosisYesCaspase-independent
BProstateComplete inhibitionNoCaspase-dependent

Q. What computational strategies predict this compound’s binding interactions with PI3K/Akt/mTOR pathway targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against PI3K (PDB ID: 4L23) or mTOR (PDB ID: 4JSV). Validate with free energy calculations (MM-GBSA) .
  • Molecular Dynamics (MD) : Run 100+ ns simulations to assess binding stability (e.g., RMSD < 2.0 Å) and interaction persistence (e.g., hydrogen bonds with catalytic residues) .
    • Data Visualization : Include RMSD plots and 2D ligand-protein interaction diagrams (see Figure 1 in ).

Q. How should researchers design experiments to investigate this compound’s dual role in cell cycle arrest and apoptosis?

  • Methodological Answer :

  • Time-Course Experiments : Harvest cells at 24, 48, and 72 hours post-treatment for parallel analysis of:
  • Apoptosis markers (e.g., PARP cleavage via Western blot).
  • Cell cycle regulators (e.g., p53, p21 via qPCR) .
  • Single-Cell RNA Sequencing : Identify transcriptomic signatures differentiating arrested vs. apoptotic populations .
    • Ethical Considerations : Follow institutional guidelines for cell line use and data management plans (e.g., FAIR principles) .

Guidance for Addressing Data Contradictions

  • Root-Cause Analysis : Compare methodologies across conflicting studies (e.g., this compound concentration ranges, assay sensitivity) .
  • Error Propagation : Quantify uncertainties from instrument precision (e.g., ±5% in flow cytometry) and biological variability (e.g., n≥3 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.